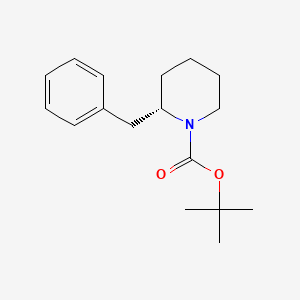
N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has been found to have various biochemical and physiological effects, making it a valuable tool for studying different aspects of human biology.
Mecanismo De Acción
N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide is metabolized in the brain to form MPP+, which is toxic to dopamine-producing neurons. MPP+ causes damage to these neurons, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels is responsible for the Parkinson's-like symptoms observed in individuals exposed to this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to decrease dopamine levels in the brain, leading to Parkinson's-like symptoms. This compound has also been found to affect other neurotransmitters, including norepinephrine and serotonin. Additionally, this compound has been shown to cause oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide has several advantages for use in lab experiments. This compound is a well-characterized compound, and its mechanism of action is well understood. This compound has also been shown to produce consistent results in animal models of Parkinson's disease. However, this compound has some limitations as well. This compound is toxic and must be handled with care. Additionally, the use of this compound in animal models may not fully replicate the human disease, and results obtained from animal studies may not always translate to humans.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide. One area of research is the development of new compounds that can selectively target dopamine-producing neurons without causing toxicity. Another area of research is the study of the role of inflammation and oxidative stress in Parkinson's disease. Additionally, the use of this compound in combination with other drugs may provide new insights into the disease and potential treatments.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide involves the reaction between 4-propylbenzenesulfonyl chloride and 2-(morpholine-4-carbonyl)thiophene. The resulting product is then treated with methylamine to obtain the final compound, this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide has been used in various scientific research applications, including the study of Parkinson's disease. This compound is known to cause Parkinson's-like symptoms in humans and animals, making it a valuable tool for studying the disease. This compound has also been used to study the role of dopamine in the brain and the mechanisms of drug addiction.
Propiedades
IUPAC Name |
N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-4-15-5-7-16(8-6-15)27(23,24)20(2)17-9-14-26-18(17)19(22)21-10-12-25-13-11-21/h5-9,14H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVFNZLQPHYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2911144.png)
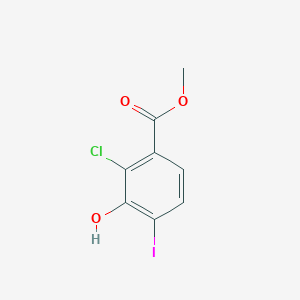
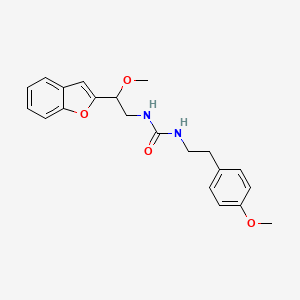
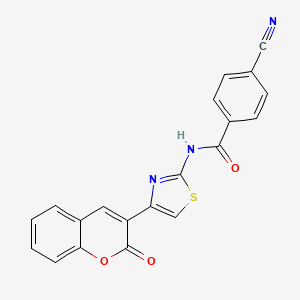
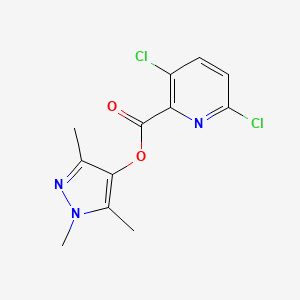
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)

